molecular formula C24H25N3O2S B4134707 N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide

N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide

Cat. No.: B4134707
M. Wt: 419.5 g/mol
InChI Key: KOYYSGXXCYOLSR-UHFFFAOYSA-N
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Description

N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a piperidine ring, and a substituted phenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the amide bond: This step involves the reaction of 3-methylphenylamine with a suitable carboxylic acid derivative to form the amide bond.

    Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Formation of the thiophene ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microreactor systems can be employed to optimize reaction conditions and monitor reaction kinetics in real-time .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1-{[4-(3,4-difluorophenoxy)-phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide: A compound with a similar piperidine and phenyl structure.

    4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: A compound with a similar phenyl-amino structure.

Uniqueness

N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a piperidine and substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-17-7-5-8-18(15-17)25-23(28)20-16-19(26-24(29)22-9-6-14-30-22)10-11-21(20)27-12-3-2-4-13-27/h5-11,14-16H,2-4,12-13H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYYSGXXCYOLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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